2-Chloro-2'-nitro-biphenyl
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Overview
Description
2-Chloro-2’-nitro-1,1’-biphenyl is an organic compound with the molecular formula C12H8ClNO2 It consists of two benzene rings connected by a single bond, with a chlorine atom and a nitro group attached to the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-2’-nitro-1,1’-biphenyl can be achieved through several methods. One common approach involves the Suzuki coupling reaction, where o-chloronitrobenzene reacts with chlorophenylboronic acid in the presence of a nickel or copper catalyst under an inert gas atmosphere . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods: In industrial settings, the production of 2-Chloro-2’-nitro-1,1’-biphenyl often involves large-scale reactions using similar coupling techniques. The use of continuous flow reactors has been explored to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-2’-nitro-1,1’-biphenyl undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reduction: NaBH4/CoSO4·7H2O system for nitro group reduction.
Substitution: Strongly basic nucleophiles and electron-withdrawing groups to activate the aromatic ring.
Major Products:
Reduction: 2-Amino-2’-chloro-1,1’-biphenyl.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-2’-nitro-1,1’-biphenyl has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-2’-nitro-1,1’-biphenyl involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the chlorine atom can undergo substitution reactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
2-Chloro-1,1’-biphenyl: Lacks the nitro group, resulting in different reactivity and applications.
2-Nitro-1,1’-biphenyl:
Uniqueness: 2-Chloro-2’-nitro-1,1’-biphenyl is unique due to the presence of both chlorine and nitro groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various synthetic and research applications.
Properties
Molecular Formula |
C12H8ClNO2 |
---|---|
Molecular Weight |
233.65 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-2-nitrobenzene |
InChI |
InChI=1S/C12H8ClNO2/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(15)16/h1-8H |
InChI Key |
AASGLKDYFNBDAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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